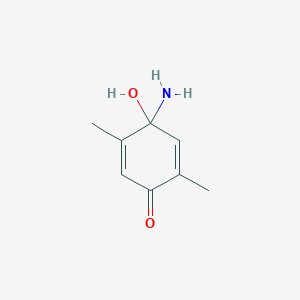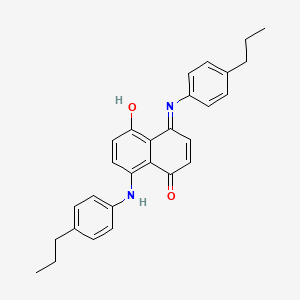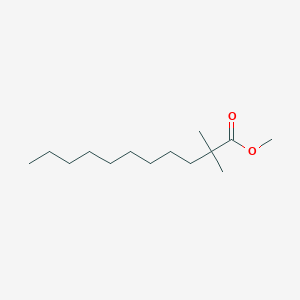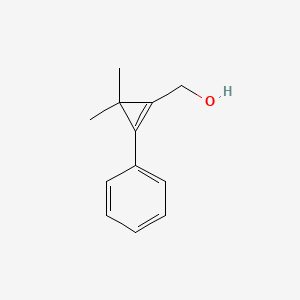![molecular formula C16H18N2O3S B14361178 N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide CAS No. 90233-73-1](/img/structure/B14361178.png)
N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide is an organic compound that belongs to the class of amides It features a benzamide core with a phenyl group and a propane-2-sulfonyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide typically involves the reaction of 3-aminobenzamide with phenyl isocyanate and propane-2-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Step 1: React 3-aminobenzamide with phenyl isocyanate in the presence of a suitable solvent, such as dichloromethane, to form N-phenyl-3-aminobenzamide.
Step 2: Introduce propane-2-sulfonyl chloride to the reaction mixture and allow the reaction to proceed under mild heating. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents can be introduced to the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen or nitro groups to the aromatic ring.
Applications De Recherche Scientifique
N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylbenzamide: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
N-Phenyl-3-aminobenzamide: Precursor in the synthesis of N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide.
Propane-2-sulfonyl chloride: Used as a reagent in the synthesis of sulfonyl-containing compounds.
Uniqueness
This compound is unique due to the presence of both a phenyl group and a propane-2-sulfonyl group attached to the benzamide core. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
90233-73-1 |
|---|---|
Formule moléculaire |
C16H18N2O3S |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
N-phenyl-3-(propan-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C16H18N2O3S/c1-12(2)22(20,21)18-15-10-6-7-13(11-15)16(19)17-14-8-4-3-5-9-14/h3-12,18H,1-2H3,(H,17,19) |
Clé InChI |
ZLLOOQGGRWTWQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14361099.png)

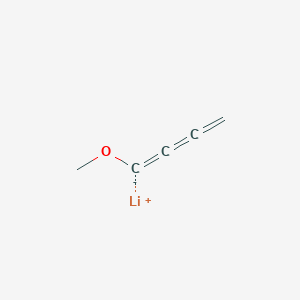


![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)
